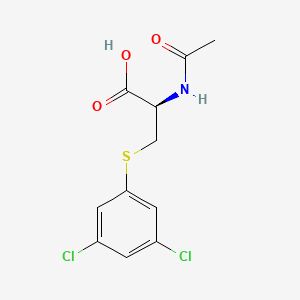
L-Cysteine, N-acetyl-S-(3,5-dichlorophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Cysteine, N-acetyl-S-(3,5-dichlorophenyl)- is a derivative of the amino acid L-cysteine This compound is characterized by the presence of an acetyl group attached to the nitrogen atom and a 3,5-dichlorophenyl group attached to the sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of acetic anhydride as the acetylating agent and a suitable base such as sodium hydroxide to facilitate the reaction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
L-Cysteine, N-acetyl-S-(3,5-dichlorophenyl)- undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to yield the corresponding thiol derivative.
Substitution: The acetyl and 3,5-dichlorophenyl groups can be substituted under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific solvents and temperature control.
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
L-Cysteine, N-acetyl-S-(3,5-dichlorophenyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in cellular processes and as a precursor in the synthesis of biologically active molecules.
Medicine: It is investigated for its potential therapeutic effects, including antioxidant properties and its role in detoxification processes.
Industry: The compound is used in the production of pharmaceuticals, cosmetics, and other industrial products.
Mécanisme D'action
The mechanism of action of L-Cysteine, N-acetyl-S-(3,5-dichlorophenyl)- involves its ability to interact with various molecular targets and pathways. The acetyl group enhances its stability and bioavailability, while the 3,5-dichlorophenyl group contributes to its specific interactions with target molecules. The compound can modulate redox reactions, influence enzyme activity, and participate in detoxification processes by acting as a precursor to glutathione, a major antioxidant in the body.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Acetyl-L-cysteine: A well-known antioxidant and mucolytic agent.
L-Cysteine: The parent amino acid, involved in protein synthesis and various metabolic processes.
N-Acetyl-S-phenyl-L-cysteine: Another derivative with similar structural features but different biological activities.
Uniqueness
L-Cysteine, N-acetyl-S-(3,5-dichlorophenyl)- is unique due to the presence of the 3,5-dichlorophenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other acetylated cysteine derivatives and contributes to its specific applications in research and industry.
Propriétés
Numéro CAS |
86674-69-3 |
|---|---|
Formule moléculaire |
C11H11Cl2NO3S |
Poids moléculaire |
308.2 g/mol |
Nom IUPAC |
(2R)-2-acetamido-3-(3,5-dichlorophenyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C11H11Cl2NO3S/c1-6(15)14-10(11(16)17)5-18-9-3-7(12)2-8(13)4-9/h2-4,10H,5H2,1H3,(H,14,15)(H,16,17)/t10-/m0/s1 |
Clé InChI |
YORIFCZLWKFOHM-JTQLQIEISA-N |
SMILES isomérique |
CC(=O)N[C@@H](CSC1=CC(=CC(=C1)Cl)Cl)C(=O)O |
SMILES canonique |
CC(=O)NC(CSC1=CC(=CC(=C1)Cl)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


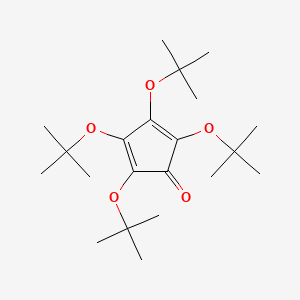
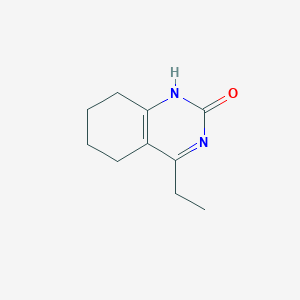

![2-[4-(Diethylamino)phenyl]-5-nitronaphthalene-1,4-dione](/img/structure/B14411592.png)

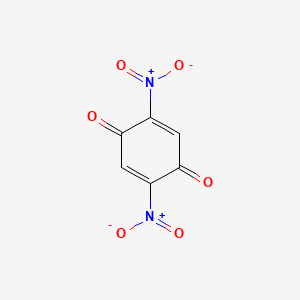
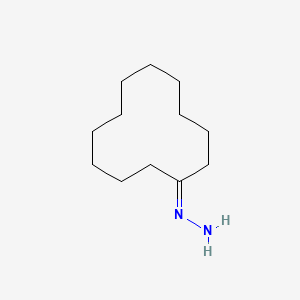

![2-[3-(4-Nitrophenyl)triaz-1-en-1-yl]pyridine](/img/structure/B14411636.png)
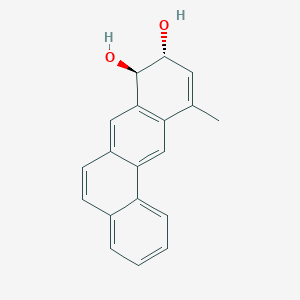
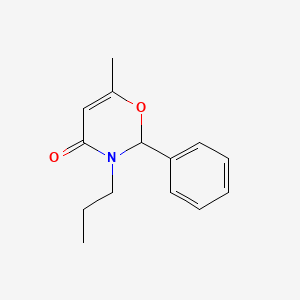
![2-[(4-Chlorophenoxy)methoxy]-5-iodopyrimidine](/img/structure/B14411645.png)

![5-([1,1'-Biphenyl]-4-yl)-2-(3-chlorophenyl)-1,3-oxazole](/img/structure/B14411652.png)
